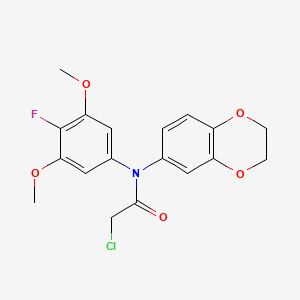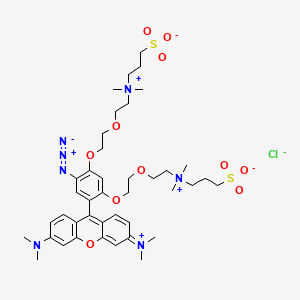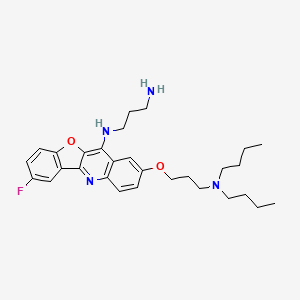
Gpx4-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpx4-IN-5 is a small molecule covalent inhibitor of glutathione peroxidase 4 (GPX4), an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. This compound has shown significant potential in inducing ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. This compound is particularly noted for its antitumor activity, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gpx4-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent. For instance, 2 mg of the compound can be dissolved in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Gpx4-IN-5 primarily undergoes covalent inhibition reactions with GPX4. This involves the formation of a covalent bond between the inhibitor and the enzyme, leading to the inactivation of GPX4. The compound can also participate in oxidation and reduction reactions due to its interaction with lipid hydroperoxides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major product formed from the reaction of this compound with GPX4 is an inactivated enzyme-inhibitor complex. This complex prevents the enzyme from reducing lipid hydroperoxides, thereby promoting ferroptosis in cancer cells .
Applications De Recherche Scientifique
Chemistry
In chemistry, Gpx4-IN-5 is used as a tool to study the mechanisms of ferroptosis and the role of GPX4 in oxidative stress. Researchers utilize this compound to investigate how the inhibition of GPX4 affects cellular redox balance and lipid peroxidation.
Biology
Biologically, this compound is employed to explore the pathways involved in ferroptosis. It helps in understanding the cellular processes that lead to iron-dependent cell death and the potential therapeutic targets for diseases characterized by oxidative damage .
Medicine
In medicine, this compound has shown promise in cancer therapy, particularly for treating triple-negative breast cancer. By inducing ferroptosis, the compound can selectively kill cancer cells that are resistant to traditional therapies. Additionally, it is being investigated for its potential in treating neurodegenerative diseases where oxidative stress plays a key role .
Industry
In the industrial sector, this compound could be used in the development of new therapeutic agents. Its ability to induce ferroptosis makes it a valuable candidate for drug development programs aimed at creating novel anticancer treatments .
Mécanisme D'action
Gpx4-IN-5 exerts its effects by covalently binding to the active site of GPX4, thereby inhibiting its enzymatic activity. GPX4 is responsible for reducing lipid hydroperoxides to their corresponding alcohols, a process that protects cells from oxidative damage. By inhibiting GPX4, this compound promotes the accumulation of lipid peroxides, leading to ferroptosis. This mechanism involves the disruption of cellular redox balance and the induction of oxidative stress, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
RSL3: Another GPX4 inhibitor that induces ferroptosis by inhibiting the enzyme’s activity.
ML162: A selective GPX4 inhibitor that is lethal to mutant RAS oncogene-expressing cell lines.
Uniqueness of Gpx4-IN-5
This compound is unique due to its high potency and specificity as a covalent inhibitor of GPX4. Its ability to induce ferroptosis selectively in cancer cells makes it a valuable tool for research and a promising candidate for therapeutic development. Unlike some other inhibitors, this compound has shown significant efficacy in preclinical models of triple-negative breast cancer, highlighting its potential for clinical applications .
Propriétés
Formule moléculaire |
C18H17ClFNO5 |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17ClFNO5/c1-23-15-8-12(9-16(24-2)18(15)20)21(17(22)10-19)11-3-4-13-14(7-11)26-6-5-25-13/h3-4,7-9H,5-6,10H2,1-2H3 |
Clé InChI |
HKXSBJJCHBFTMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1F)OC)N(C2=CC3=C(C=C2)OCCO3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)


![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)


